6-Fluoro-6-deoxy-D-galactopyranose

Galactosyltransferase UDP-sugar donor Glycoconjugate synthesis

Researchers studying galactosyltransferase mechanisms and sugar transporter specificity require probes that isolate the C-6 hydroxyl contribution. 6-Fluoro-6-deoxy-D-galactopyranose provides: • ~500-fold rate reduction for C-6 energetic penalty quantification. • Unique active transport competence among C-6 halogenated galactose analogs. • Pathway-specific inhibition of galactose incorporation, sparing mannose/glucosamine pathways. Supplied as ≥95% white crystalline solid, soluble in water, DMSO, methanol.

Molecular Formula C6H11FO5
Molecular Weight 182.15 g/mol
CAS No. 18961-68-7
Cat. No. B098291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-6-deoxy-D-galactopyranose
CAS18961-68-7
Molecular FormulaC6H11FO5
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)F
InChIInChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3+,4+,5-,6?/m1/s1
InChIKeySHFYXYMHVMDNPY-SVZMEOIVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-6-deoxy-D-galactopyranose Identity and Physicochemical Profile


6-Fluoro-6-deoxy-D-galactopyranose (CAS 18961-68-7) is a fluorinated monosaccharide derivative of D-galactose in which the C-6 hydroxyl group is replaced by a fluorine atom. The compound exists as the cyclic pyranose hemiacetal with molecular formula C₆H₁₁FO₅ and a molecular weight of 182.15 g/mol . It is typically supplied as a white crystalline solid with a melting point reported in the range of 161–162 °C and is soluble in water, DMSO, and methanol . This compound is a member of the deoxyfluoro-galactose family and serves as a mechanistic probe in glycobiology, particularly for enzymes and transporters that recognize the D-galactose scaffold .

Probe type Mechanistic probe for galactose-recognizing enzymes and transporters
Structural context C-6 fluorinated D-galactose; retains H-bond donor capacity at C-2, C-3, C-4
Format Pyranose hemiacetal; supplied as crystalline solid; soluble in water, DMSO, methanol

6-Fluoro-6-deoxy-D-galactopyranose: Differentiation from Analogs


The position of fluorine substitution on the galactose ring dictates profoundly different biological recognition. While 2-deoxy-2-fluoro-D-galactose (FDGal) is well established as a PET tracer targeting the galactose metabolic pathway, 6-fluoro-6-deoxy-D-galactopyranose exhibits a distinct profile: it retains hydrogen-bond-donating capacity at C-2, C-3, and C-4 while replacing the C-6 OH with a non-hydrogen-bond-donating, electronegative fluorine . This positional isomerism leads to differential substrate acceptance by galactokinase, galactosyltransferases, and sugar transporters—making simple class-level substitution between 2-fluoro, 4-fluoro, and 6-fluoro galactose derivatives scientifically invalid without experimental verification . Furthermore, the pyranose ring form (CAS 18961-68-7) is the biologically relevant cyclic hemiacetal; procurement of the open-chain form (CAS 4536-07-6) introduces confounding mutarotation equilibria that may alter experimental outcomes .

Target 6-F substitution at C-6 of D-galactopyranose
Mismatch risk 2-F and 4-F positional isomers differ in enzyme and transporter recognition; class-level substitution is not supported without experimental verification
Target Pyranose hemiacetal form (CAS 18961-68-7)
Mismatch risk Open-chain form (CAS 4536-07-6) introduces mutarotation equilibria that may alter experimental outcomes

Quantitative Evidence for 6-Fluoro-6-deoxy-D-galactopyranose


β-(1→4)-Galactosyltransferase Transfer Rate

In a direct head-to-head comparison using bovine β-(1→4)-galactosyltransferase, the transfer rate of 6-deoxy-6-fluoro-D-galactose from its UDP-donor to N-acetyl-D-glucosamine was only 0.2% of the native D-galactosyl transfer rate, compared to 1.3% for the non-fluorinated 6-deoxy-D-galactose . This represents an approximately 6.5-fold further reduction in catalytic efficiency attributable solely to the presence of the C-6 fluorine atom. The enzymatic synthesis of 6′-deoxy-6′-fluoro-N-acetyllactosamine proceeded in 59% isolated yield despite the low catalytic rate, demonstrating that preparative-scale access to fluorinated glycoconjugates is feasible .

Transfer Rate
Head-to-head
0.2% vs 1.3% (6-deoxy) vs 100% (native D-Gal)
Attenuated transfer probe for C-6 hydroxyl contribution studies
UDP-sugar donor context; bovine β-(1→4)-galactosyltransferase assay
Galactosyltransferase UDP-sugar donor Glycoconjugate synthesis

Intestinal Active Sugar Transport Selectivity

In everted intestinal sac preparations from hamster and rat, D-galactose and 6-deoxy-6-fluoro-D-galactose were accumulated far more rapidly than 6-deoxy- and 6-chloro-6-deoxy-D-galactose, while 6-bromo-6-deoxy- and 6-deoxy-6-iodo-D-galactose showed no active transport . This rank order demonstrates that the C-6 fluorine atom preserves the hydrogen-bond-accepting capacity required for transporter recognition, unlike chlorine or larger halogens. Lineweaver-Burk analysis yielded distinct V and Km values for each transported derivative, with the fluoro analog retaining transport competence comparable to the native sugar .

Transport Selectivity
Head-to-head
Rank: D-Gal ≈ 6-F-D-Gal >> 6-deoxy ≈ 6-Cl > 6-Br ≈ 6-I
C-6 fluorine preserves transporter recognition among halogenated analogs
Everted intestinal sac preparation; hamster and rat model
Sugar transport Intestinal absorption Hydrogen bonding

UDP-Galactopyranose Mutase Kinetics

UDP-(6-deoxy-6-fluoro)-D-galactofuranose was tested as a substrate for UDP-galactopyranose mutase (UGM), an enzyme essential for mycobacterial cell wall biosynthesis. The fluorinated analog exhibited a kcat of 7.4 s⁻¹ and a Km of 24 mM, measured by HPLC and compared directly with the native substrate UDP-galactofuranose and other fluorinated analogs . The presence of fluorine at the 6-position had a moderate effect on the turnover rate but a dramatic effect on enzyme-substrate interactions, indicating that key binding contacts occur at the vicinity of the 6-position in the Michaelis complex .

UGM Kinetics
Cross-study
kcat = 7.4 s⁻¹ / Km = 24 mM
Competent UGM substrate with altered binding interaction energetics
HPLC-based assay; UDP-galactopyranose mutase from E. coli
UDP-galactopyranose mutase Mycobacterial cell wall Enzyme kinetics

Selective Galactose Incorporation Inhibition in L1210 Cells

In L1210 murine leukemia cells, 6-deoxy-6-fluoro-D-galactose specifically inhibited the incorporation of [³H]-D-galactose into glycoconjugates, while the incorporation of other glycoconjugate precursors including mannose and glucosamine was unaffected . This sugar-analog specificity was confirmed by electron microscopic autoradiography showing that both [³H]-D-galactose and [6-³H]-6-deoxy-6-fluoro-D-galactose localized to the Golgi region within 1 hour. Treatment resulted in a dose- and time-dependent decrease in cell surface sialyltransferase (ectosialyltransferase) activity, but not of the plasma membrane marker enzyme 5′-nucleotidase .

Glycoconjugate Incorporation
Cross-study
[³H]-Gal inhibited; mannose/glucosamine unaffected
Pathway-selective modifier of galactose-dependent glycosylation
L1210 cell model; [³H]-labeled sugar incorporation assay
Sialyltransferase Glycoconjugate modification Leukemia cell model

Solution Conformational Preferences

¹H and ¹⁹F NMR analysis of α- and β-pyranose anomers in methanol-d₄, DMSO-d₆, acetone-d₆, and D₂O revealed distinct rotamer populations about the C-5–C-6 bond for 6-deoxy-6-fluoro-D-galactose (6FGA) compared to 4-deoxy-4-fluoro-D-glucose (4FG) and 6-deoxy-6-fluoro-D-glucose (6FG) . For 6FGA, the rotamer in which fluorine is antiperiplanar to C-4 is particularly favored—a conformational preference divergent from both 6FG and the non-fluorinated D-galactose. The prochiral C-6 proton assignment in 6FGA follows that of D-galactose, whereas the assignment in 6FG is reversed relative to D-glucose . This demonstrates that the galacto configuration imposes a unique conformational bias on the C-6 fluoromethyl group.

Solution Conformation
Cross-study
F antiperiplanar to C-4 favored
Galacto configuration imposes unique C-5–C-6 rotamer distribution
¹H/¹⁹F NMR in methanol-d₄, DMSO-d₆, acetone-d₆, D₂O
Conformational analysis NMR spectroscopy Fluorinated carbohydrates

Application Scenarios for 6-Fluoro-6-deoxy-D-galactopyranose


Probing Galactosyltransferase Substrate Specificity

The ~500-fold reduction in transfer rate relative to native D-galactose and the ~6.5-fold differential versus 6-deoxy-D-galactose make 6-fluoro-6-deoxy-D-galactopyranose an ideal low-activity probe for dissecting the contributions of the C-6 hydroxyl to galactosyltransferase transition-state stabilization. Researchers can use the UDP-activated form to quantify the energetic penalty of C-6 fluorination in enzyme engineering campaigns aimed at broadening glycosyltransferase donor substrate tolerance.

Sugar Transporter Recognition Determinants

The unique retention of active transport competence by 6-fluoro-6-deoxy-D-galactose—in contrast to 6-chloro, 6-bromo, and 6-iodo analogs that are poorly or not transported —positions this compound as the only halogenated C-6 galactose derivative suitable for studying the hydrogen-bonding requirements of SGLT-family and related sugar transporters in intact tissue preparations.

UGM Binding Pocket Mapping for Drug Discovery

The moderate kcat (7.4 s⁻¹) and elevated Km (24 mM) of the UDP-(6-deoxy-6-fluoro)-D-galactofuranose substrate provide a quantitative benchmark for UGM active-site mapping. The compound can be employed in comparative kinetic studies with other fluorinated analogs to identify critical hydrogen-bonding and steric contacts at the 6-position relevant to inhibitor design against Mycobacterium tuberculosis.

Galactose-Dependent Glycoconjugate Perturbation in Cancer Cells

The pathway-specific inhibition of [³H]-D-galactose incorporation (with sparing of mannose and glucosamine pathways) and the selective reduction of cell surface sialyltransferase activity in L1210 leukemia cells enable targeted studies of galactose-dependent glycosylation in tumor biology without the confounding pleiotropic effects of broader glycosylation inhibitors.

Application
Selection Property
Validation Focus
Galactosyltransferase substrate specificity studies
Low-activity UDP-sugar donor context
C-6 hydroxyl contribution to transfer efficiency
Sugar transporter recognition studies
Halogenated probe retaining transporter recognition
SGLT-family hydrogen-bonding requirements
UGM active-site mapping studies
Competent UGM substrate with altered kinetics
6-position binding pocket interaction mapping
Cell-model glycosylation pathway studies
Pathway-selective glycoconjugate modifier
Sialyltransferase activity and glycoconjugate incorporation

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14 linked technical documents
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